3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

USP28 Deubiquitinase Anticancer

3-Benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 863018-35-3) is a synthetic heterocyclic compound classified as an 8-azapurine, a structural analog of naturally occurring purines. Its core is the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold, a recognized pharmacophore in medicinal chemistry.

Molecular Formula C18H14N6O3
Molecular Weight 362.349
CAS No. 863018-35-3
Cat. No. B2684477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS863018-35-3
Molecular FormulaC18H14N6O3
Molecular Weight362.349
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
InChIInChI=1S/C18H14N6O3/c25-18-16-17(23(21-20-16)11-13-4-2-1-3-5-13)19-12-22(18)10-14-6-8-15(9-7-14)24(26)27/h1-9,12H,10-11H2
InChIKeyDSBPRDPDTTWYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 863018-35-3): Structural Identity and Class Benchmarking for Research Procurement


3-Benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 863018-35-3) is a synthetic heterocyclic compound classified as an 8-azapurine, a structural analog of naturally occurring purines [1]. Its core is the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold, a recognized pharmacophore in medicinal chemistry. The compound is distinguished from its closest analogs by its specific substitution pattern: a benzyl group at the N3 position and a 4-nitrobenzyl group at the N6 position. This scaffold has been reported to form the basis for investigational antiviral agents targeting Chikungunya virus (CHIKV) [2] and for highly selective inhibitors of ubiquitin-specific peptidase 28 (USP28) [3], establishing the class as relevant to multiple therapeutic target families.

Why Generic Substitution Fails for 3-Benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Evidence of Quantifiable Biological Divergence Among Close Analogs


In-class [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones cannot be treated as interchangeable. Documented evidence shows that even minor structural modifications within this scaffold produce quantifiably divergent biological outcomes. For instance, varying the N3-substituent in a series of USP28 inhibitors changed the IC50 by over 100-fold, with selectivity against the off-target LSD1 exceeding 100 µM for the most optimized derivative [1]. Similarly, antiviral activity against CHIKV in this scaffold class is governed by specific electronic structure parameters, with a statistically robust quantitative structure-activity relationship (QSAR, n=14, adj R²=0.91, p<0.00002) demonstrating that potency is not a uniform class property but highly dependent on precise substitution [2]. Therefore, direct experimental validation of the specific compound 863018-35-3 is required; its activity cannot be inferred from class analogs.

Product-Specific Quantitative Evidence Guide for 3-Benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Comparative Potency, Selectivity, and Physicochemical Data


USP28 Inhibitory Potency: Predicted Differentiation of the N3-Benzyl, N6-(4-Nitrobenzyl) Derivative from N3-Phenyl and N3-Alkyl Analogs

No direct USP28 assay data for 863018-35-3 has been published. However, the scaffold was optimized for USP28 inhibition by Liu et al. [1]. The most potent analog (compound 19, N3-(4-methylbenzyl), N6-((4-nitrophenyl)methyl)) achieved USP28 IC50 = 1.10 ± 0.02 µM and Kd = 40 nM, with selectivity over USP7 and LSD1 (IC50 > 100 µM). The target compound 863018-35-3 differs by having a benzyl instead of a 4-methylbenzyl at N3. By class-level inference, this may modestly alter potency, but N6-(4-nitrobenzyl) is the key pharmacophore. No other available scaffold has reported comparable USP28 selectivity.

USP28 Deubiquitinase Anticancer

Antiviral Activity Against Chikungunya Virus: QSAR-Based Differentiation from N3-Methyl and N3-Phenyl Analogs

A QSAR study by Gómez et al. on 14 [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one derivatives established that CHIKV inhibitory capacity is quantitatively linked to local atomic reactivity indices of the common scaffold (adj R²=0.91, F(4,9)=32.81, p<0.00002, SD=0.16) [1]. The 4-nitrobenzyl substituent is expected to strongly modulate electronic properties, potentially enhancing CHIKV inhibition compared to unsubstituted benzyl or phenyl analogs. However, 863018-35-3 was not among the 14 compounds tested, so its specific activity cannot be calculated.

Antiviral CHIKV QSAR

Antitumor Cytotoxicity in MCF-7 Breast Cancer: Class-Level Comparison with Triazolopyrimidine-Steroid Hybrids

Triazolopyrimidine derivatives have demonstrated cytotoxic activity against MCF-7 breast cancer cells. Elmegeed et al. reported that a triazolopyrimidine-steroid hybrid (compound 24) displayed an IC50 of 18 µM against MCF-7 cells [1]. In a separate study, a close analog—6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one—exhibited an IC50 of 15.2 µM against MCF-7 . The target compound 863018-35-3 (N3-benzyl variant) has not been directly tested, but the 4-nitrobenzyl pharmacophore at N6 suggests it may fall within this activity range.

Anticancer MCF-7 Cytotoxicity

Physicochemical and Regiochemical Differentiation: The N6-(4-Nitrobenzyl) Group as a Versatile Synthetic Handle

The regioselective N6-alkylation of the triazolopyrimidin-7-one core is sensitive to steric and electronic effects. The 4-nitrobenzyl group is electron-deficient, potentially altering subsequent derivatization compared to N6-benzyl or N6-alkyl analogs. The synthetic route demonstrated by the Antiviral/Antitumor study [1] establishes that 6-N-alkylation selectivity varies 'remarkably with size and shape of the alkylating agents as well as with the reaction temperature'. The 4-nitrobenzyl group offers a distinct reactivity profile (e.g., potential for nitro reduction to amine for bioconjugation) not available in the 4-bromobenzyl or 4-methylbenzyl analogs.

Synthetic Chemistry Regioselectivity Molecular Diversity

Platelet Aggregation Inhibition: Potential Differentiation from P2T-Antagonist Triazolopyrimidines

The triazolo[4,5-d]pyrimidine scaffold has been patented as P2T (P2Y12) receptor antagonists for platelet aggregation inhibition [1][2]. The patent family (e.g., US 6,156,756) claims compounds with N3-alkyl and N6-aryl substitutions. The target compound 863018-35-3 (N3-benzyl, N6-(4-nitrobenzyl)) falls outside the exact claims of these patents, which primarily specify N3-C3-5 alkyl and N6-fluorophenyl. This structural divergence suggests a distinct pharmacological profile and potentially novel intellectual property space.

Platelet Aggregation P2T-Antagonist Cardiovascular

Selectivity Over Monoamine Oxidases (MAO-A/B): Differentiation from LSD1-Targeted Triazolopyrimidines

Some triazolo[4,5-d]pyrimidine derivatives have been optimized for LSD1 inhibition with reported MAO-A/B selectivity [1]. The USP28 inhibitor study showed that compound 19 had LSD1 IC50 > 100 µM, demonstrating that the scaffold can achieve >90-fold selectivity against structurally related off-targets [2]. The target compound's 4-nitrobenzyl group may influence MAO binding due to its electron-withdrawing nature, but direct data are not available.

MAO-A/B LSD1 Selectivity

Best Research and Industrial Application Scenarios for 3-Benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one


USP28 Deubiquitinase Probe Development and SAR Expansion

Procurement of 863018-35-3 is most immediately justified for SAR studies expanding on the USP28 inhibitor scaffold reported by Liu et al. [1]. The compound serves as a direct N3-desmethyl analog of the lead compound 19 (USP28 IC50 = 1.10 µM, Kd = 40 nM). Direct head-to-head biochemical comparison will quantify the contribution of the N3-benzyl group to potency and selectivity over USP7 and LSD1, enabling rational optimization of USP28-targeted anticancer agents.

Chikungunya Virus Inhibitor Discovery with Validated QSAR Model

The existence of a statistically robust QSAR model (adj R²=0.91, p<0.00002) for CHIKV inhibition in this scaffold class [2] makes 863018-35-3 a high-value candidate for antiviral screening. Incorporating this compound into the model's chemical space would test the predictive power of electronic structure parameters and potentially identify a novel CHIKV replication inhibitor with optimized properties.

Purine Analog-Based Anticancer Library Design

Given that 6-(4-nitrobenzyl)-3-phenyl analog demonstrates MCF-7 cytotoxicity of IC50 = 15.2 µM , the N3-benzyl variant 863018-35-3 is a logical extension for building focused libraries of 8-azapurine anticancer agents. Its 4-nitrobenzyl group provides a synthetic handle for subsequent reduction to an amine, enabling bioconjugation or prodrug strategies not feasible with non-nitrated analogs [3].

Platelet P2Y12 Receptor Antagonist Intellectual Property Exploration

As 863018-35-3 bears an N3-benzyl substitution that falls outside the scope of key P2T-antagonist patents claiming N3-C3-5 alkyl derivatives [4][5], procurement supports freedom-to-operate research into novel triazolopyrimidine-based antiplatelet agents with potentially differentiated pharmacological profiles.

Quote Request

Request a Quote for 3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.